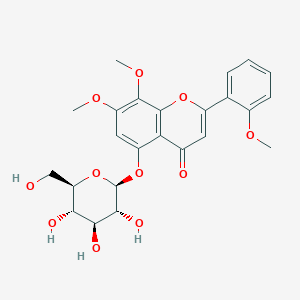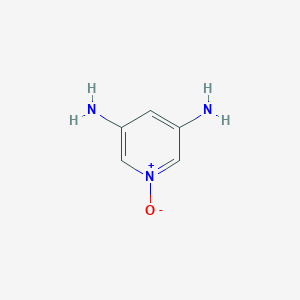
3,5-Diaminopyridine N-oxide
Vue d'ensemble
Description
3,5-Diaminopyridine N-oxide is a heterocyclic organic compound with the molecular formula C5H7N3O It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide group, and two amino groups are attached at the 3 and 5 positions of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Diaminopyridine N-oxide can be synthesized through the oxidation of 3,5-diaminopyridine. One common method involves using hydrogen peroxide (H2O2) as the oxidizing agent in the presence of acetic acid (AcOH) as a solvent. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact. The product is then isolated and purified using techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diaminopyridine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Substitution: The amino groups at positions 3 and 5 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Higher-order N-oxide derivatives.
Reduction: 3,5-Diaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Diaminopyridine N-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 3,5-Diaminopyridine N-oxide involves its ability to act as both an electron donor and acceptor due to the presence of the N-oxide group. This dual functionality allows it to participate in various chemical reactions, including coordination with metal ions and acting as a catalyst in oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine N-oxide: A simpler N-oxide derivative of pyridine, lacking the amino groups at positions 3 and 5.
3,4-Diaminopyridine N-oxide: Similar structure but with amino groups at positions 3 and 4.
2,3-Diaminopyridine N-oxide: Amino groups at positions 2 and 3.
Uniqueness
The presence of the N-oxide group enhances its ability to participate in oxidation-reduction reactions and coordinate with metal ions, making it a valuable compound in both synthetic and applied chemistry .
Propriétés
IUPAC Name |
1-oxidopyridin-1-ium-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-1-5(7)3-8(9)2-4/h1-3H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDJVCKNJMVKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1N)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452425 | |
| Record name | 3,5-Diaminopyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17070-93-8 | |
| Record name | 3,5-Diaminopyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





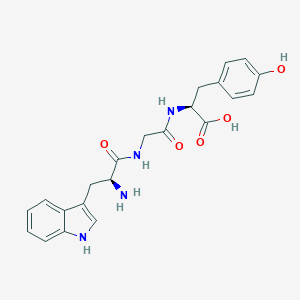
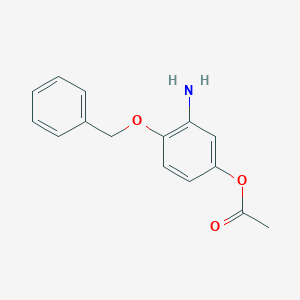


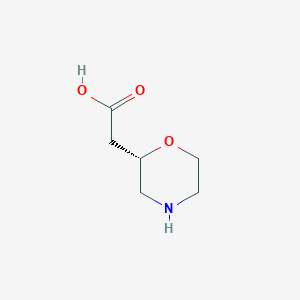

![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)


